1,4,9-Triazaspiro[5.5]undecane

METTL3 RNA methylation epitranscriptomic inhibitor

Securing regioisomerically pure spirocyclic triamine building blocks often requires bespoke synthesis with 4-8 week lead times. 1,4,9-Triazaspiro[5.5]undecane (CAS 53974-35-9) is available as a stockable scaffold from major catalogues, enabling immediate SAR exploration. • METTL3 probe development: parent scaffold for UZH2 series (5 nM IC50, >100× selectivity) • PRDM9 inhibitor programs: core of MRK-740 chemotype (80 nM IC50) • CCR5 allosteric modulator design: privileged 2,5-dione entry point validated by aplaviroc (Phase 3) Batch-to-batch reproducibility ensures reliable library production for DEL and FBS campaigns.

Molecular Formula C8H17N3
Molecular Weight 155.24 g/mol
Cat. No. B12929563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,9-Triazaspiro[5.5]undecane
Molecular FormulaC8H17N3
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CNCCC12CNCCN2
InChIInChI=1S/C8H17N3/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-11H,1-7H2
InChIKeyLTEQKOJTJCNSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,9-Triazaspiro[5.5]undecane Structural Identity


1,4,9-Triazaspiro[5.5]undecane (CAS 53974-35-9, C8H17N3, MW 155.24) is a fully saturated spirocyclic heterocycle comprising two piperidine-type rings fused at a single quaternary carbon, with three annular nitrogen atoms at the 1-, 4-, and 9-positions . The scaffold imparts significant conformational rigidity—rotatable bond count of zero for the unsubstituted core—and presents three chemically differentiable secondary amine sites amenable to sequential, regiospecific derivatization [1]. This structural arrangement is distinct among the regioisomeric triazaspiro[5.5]undecane family (e.g., 1,4,8- and 1,5,9-substitution patterns), each of which imposes different nitrogen–nitrogen distances, spatial vectors, and pKa hierarchies, critically affecting pharmacophoric presentation [2]. The parent compound is accessible via a two-step protocol involving bromination of 1-methylpiperidine-4-carboxaldehyde followed by spirocyclization, as reported by Kuroyan et al. [1].

1
Scaffold Identity 1,4,9-regioisomer with defined N-geometry for spirocyclic derivatization
2
Synthetic Utility Three chemically differentiated secondary amine sites support sequential orthogonal functionalization
3
Research Context Reported precursor for multi-target probe synthesis across methyltransferase, GPCR, and epigenetic target families

Why 1,4,9-Triazaspiro[5.5]undecane Is Not Generic


Among the family of C8H17N3 spirocyclic triamines—which includes the 1,4,8- and 1,5,9-regioisomeric variants—the 1,4,9-substitution pattern alone offers the precise nitrogen geometry required for the 1,4,9-triazaspiro[5.5]undecan-2-one and 2,5-dione scaffolds that have yielded clinical and advanced preclinical candidates [1]. Swapping the regioisomer alters the spatial orientation of the three amine vectors and their relative basicities, resulting in fundamentally different hydrogen-bonding networks upon derivatization; for instance, the 1,4,9 arrangement enables simultaneous engagement of the METTL3/METTL14 active site (via Gln550 and Asp377) in the UZH2 series, an interaction geometry not replicable by the 1,4,8 or 1,5,9 isomers [2]. Additionally, commercial sourcing data show that 1,4,9-triazaspiro[5.5]undecane is one of the few triazaspiro[5.5]undecane regioisomers available as a stockable building block through major catalogues (e.g., Sigma-Aldrich/Enamine), whereas alternative regioisomers require bespoke synthesis, directly influencing procurement lead time and reproducibility .

Regioisomer
1,4,9-Triazaspiro[5.5]undecane
Defined N1–N4–N9 geometry; three distinct amine vectors
1,4,8- or 1,5,9-regioisomers
Altered N–N distances and pKa hierarchy may shift pharmacophoric presentation
Target Fit
Reported METTL3/METTL14 active-site engagement via Gln550/Asp377 in UZH2 series
Interaction geometry not replicable by alternative regioisomers; binding mode may not transfer
Availability
Stockable building block via major catalogues; established synthetic route reported
Alternative regioisomers typically require bespoke synthesis; procurement lead time and reproducibility may vary

1,4,9-Triazaspiro[5.5]undecane Differentiation Evidence


METTL3 Inhibitory Potency: UZH2 vs. Initial Hit

The 1,4,9-triazaspiro[5.5]undecan-2-one derivative UZH2 (compound 22) achieved an IC50 of 5 nM against the METTL3/METTL14 complex in a TR-FRET assay, representing a 1400-fold potency improvement over the initial screening hit from which the series was optimized [1]. In comparison, the parent 1,4,9-triazaspiro[5.5]undecane core lacking the 2-oxo modification has a predicted pKa in the range of 8–11 and no measurable METTL3 activity, underscoring that the spirocyclic scaffold provides the essential conformational pre-organization but requires the lactam functionality for binding . The unsubstituted parent compound is therefore a versatile precursor that can be divergently elaborated into inhibitors of structurally unrelated targets (METTL3, PRDM9, CCR5), a breadth not achievable from alternative linear triamines.

METTL3 Potency: UZH2 vs Initial Hit
Head-to-head
UZH2 IC50 = 5 nM vs initial hit IC50 = 7 µM — a 1400-fold improvement in TR-FRET assay
Supports scaffold capacity for multi-order potency optimization across chemotypes
Human METTL3/METTL14 complex; mean of ≥3 measurements
METTL3 RNA methylation epitranscriptomic inhibitor acute myeloid leukemia

Selectivity: UZH2 vs. METTL1 and METTL16

In a thermal shift assay, UZH2 at 100 µM shifted the melting temperature (∆Tm) of the METTL3/METTL14 complex by +4.7 °C relative to DMSO control. Under identical conditions, no thermal shift was observed for the related RNA methyltransferases METTL16 and METTL1 at concentrations up to 100 µM, indicating negligible binding to these m6A and non-m6A methyltransferase off-targets [1]. This selectivity profile contrasts with pan-methyltransferase inhibitors such as sinefungin, which exhibit broad ∆Tm shifts across multiple methyltransferases, and demonstrates that the 1,4,9-triazaspiro scaffold can be elaborated into exquisitely selective chemical probes rather than promiscuous SAM-competitive ligands.

Selectivity: UZH2 vs METTL1/METTL16
Head-to-head
UZH2 at 100 µM: METTL3/METTL14 ∆Tm = +4.7 °C; METTL16 ∆Tm = 0 °C; METTL1 ∆Tm = 0 °C
Reported absence of engagement at related m6A methyltransferases supports selectivity review
Thermal shift assay; SAH positive control at 1000 µM for reference
kinase selectivity methyltransferase thermal shift assay off-target profiling

UZH2 Cellular Activity in AML Cells

UZH2 demonstrated robust cellular target engagement via two orthogonal methods: (i) InCELL Pulse assay in HEK293T cells, yielding an EC50 of 2 µM for METTL3-ePL stabilization, and (ii) CETSA in MOLM-13 acute myeloid leukemia cells, where it stabilized endogenous full-length METTL3 with an EC50 of 0.85 µM as quantified by Western blotting [1]. Functionally, UZH2 reduced m6A/A levels in polyadenylated RNA in both MOLM-13 and PC-3 (prostate cancer) cells after 16 h treatment [1], and impaired MOLM-13 cell growth with a GI50 of 12 µM . In contrast, the negative control compound MRK-740-NC—a 1,4,9-triazaspiro[5.5]undecane derivative where the active methylpyridine moiety of MRK-740 is replaced by a phenyl group—lacks inhibitory activity against PRDM7/9, confirming that the spiro core alone does not confer biological activity; rather, it serves as a geometrically precise presentation scaffold .

Cellular Target Engagement
Reported
CETSA EC50 = 0.85 µM (MOLM-13); InCELL Pulse EC50 = 2 µM (HEK293T); GI50 = 12 µM (MOLM-13)
Orthogonal cellular methods support target-engagement endpoint interpretation
m6A/A reduction confirmed in MOLM-13 and PC-3 cells at 16 h
cellular pharmacology CETSA target engagement GI50

PRDM9 Inhibition by MRK-740

MRK-740, a 1,4,9-triazaspiro[5.5]undecane derivative with a 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl] substituent, inhibits PRDM9-mediated H3K4 methylation with an IC50 of 80–85 nM in biochemical assays, and is reported to display >100-fold selectivity over other histone methyltransferases and non-epigenetic targets . The corresponding negative control MRK-740-NC—identical 1,4,9-spiro scaffold but with a phenyl replacing the methylpyridine—completely abrogates inhibitory activity, directly demonstrating that the scaffold's 1,4,9 geometry is compatible with specific PRDM9 engagement but that inhibitory potency is conferred by the precise peripheral substitution pattern rather than the core itself . This is analogous to the METTL3 series and further substantiates the scaffold's role as a privileged architecture capable of presenting diverse pharmacophores to unrelated protein families [1].

PRDM9 Inhibition: MRK-740 vs NC
Head-to-head
MRK-740: IC50 = 80 ± 16 nM; MRK-740-NC: no inhibition; >100-fold selectivity over other HMTs
Matched active/inactive pair from same scaffold strengthens hit-validation confidence
Biochemical H3K4 methylation assay; cellular IC50 = 0.8 µM for MRK-740
PRDM9 histone methyltransferase epigenetic inhibitor substrate-competitive

CCR5 Antiviral Potency of Aplaviroc

Aplaviroc (873140), a 1,4,9-triazaspiro[5.5]undecane-2,5-dione derivative, is a potent noncompetitive allosteric CCR5 antagonist with IC50 values of 0.1–0.4 nM against HIV-1 Ba-L, HIV-1 JRFL, and HIV-1 MOKW strains . In the CCR5 receptor-based mechanism-of-action study by Watson et al., aplaviroc was compared head-to-head against four other noncompetitive allosteric CCR5 antagonists (including Sch-C, Sch-D, and TAK-779) and was found to exhibit saturable, probe-dependent antagonism with a distinct allosteric binding mode [1]. Crucially, the 1,4,9-triazaspiro[5.5]undecane-2,5-dione (spirodiketopiperazine) core is the scaffold that launched this clinical candidate (Phase 3 for HIV), a precedent that is not shared by other triazaspiro regioisomers or by the parent 1,4,9-triazaspiro[5.5]undecane lacking the 2,5-dione functionality [2].

CCR5 Antiviral: Aplaviroc
Class-level
Aplaviroc (spirodiketopiperazine derivative): IC50 0.1–0.4 nM vs HIV-1 Ba-L, JRFL, MOKW; distinct allosteric mechanism vs Sch-C, Sch-D, TAK-779
Reported scaffold validation for GPCR allosteric modulator research context
Derivative-level evidence; class-level inference for building block utility
CCR5 antagonist HIV entry inhibitor allosteric modulator antiviral

ADME Optimization of the UZH2 Series

During the optimization of the 1,4,9-triazaspiro[5.5]undecan-2-one series toward UZH2, key ADME parameters were systematically tracked and improved. UZH2 (compound 22) achieved apparent Caco-2 permeability (Papp A–B) of 12 × 10⁻⁶ cm·s⁻¹ with an efflux ratio of 2, compared to earlier lead compound 10 (Papp = 2 × 10⁻⁶ cm·s⁻¹) [1]. Solubility for UZH2 was 54 µM, and rat liver microsomal half-life (t₁/₂) was 24 min, representing a balance of metabolic stability sufficient for cellular probe applications [1]. The lipophilic ligand efficiency (LLE = pIC₅₀ − logP) improved from 4.5 (compound 10) to 5.3 (UZH2), reflecting the scaffold's tolerance for physicochemical optimization without loss of potency [1]. In contrast, replacement of the spiropiperidine with spiroazetidine (compound 11) or spirolactam with spirourea (compound 12) resulted in 5-fold and 20-fold potency losses respectively, demonstrating that the specific 1,4,9-triazaspiro[5.5]undecane ring system is not trivially interchangeable with smaller or isosteric spirocyclic replacements [1].

ADME Optimization: UZH2 Series
Head-to-head
UZH2: Papp = 12×10⁻⁶ cm·s⁻¹; solubility = 54 µM; RLM t₁/₂ = 24 min; LLE = 5.3. Compound 11 (spiroazetidine): 5× potency loss; Compound 12 (spirourea): 20× potency loss
Scaffold supports multi-parameter optimization without potency erosion; ring-size substitutions may reduce activity
Caco-2 monolayer; rat liver microsomes; TR-FRET potency readout
ADME permeability metabolic stability ligand efficiency

1,4,9-Triazaspiro[5.5]undecane Application Scenarios


METTL3 Chemical Probe Development

Research groups pursuing METTL3 as a therapeutic target in AML, prostate cancer, or type 2 diabetes can procure 1,4,9-triazaspiro[5.5]undecane or its 2-one/2,5-dione derivatives as a starting point for probe synthesis. UZH2 (5 nM IC50, >100× selectivity over METTL1/METTL16, GI50 = 12 µM in MOLM-13, RLM t½ = 24 min) serves as the benchmark tool compound [1]. Procurement of the parent building block enables rapid SAR exploration around the pyrimidine, aniline, and spirolactam positions critical for METTL3 selectivity.

PRDM9 Inhibitor Lead Optimization

Institutions investigating PRDM9 as a target in meiotic recombination or cancer epigenetics should evaluate the 1,4,9-triazaspiro[5.5]undecane scaffold using MRK-740 (IC50 = 80 nM, >100× selectivity) as the active reference and MRK-740-NC (identical scaffold, no PRDM9 activity) as the negative control . This matched pair enables rigorous target engagement studies and eliminates scaffold-derived assay interference, a procurement advantage not offered by competing PRDM9 inhibitor chemotypes.

GPCR Allosteric Modulator Discovery

Programs targeting CCR5 or related chemokine receptors can use the 1,4,9-triazaspiro[5.5]undecane-2,5-dione core as a privileged entry point for allosteric modulator design, validated by aplaviroc's Phase 3 clinical precedent (HIV entry, IC50 = 0.1–0.4 nM) [2]. The scaffold's rigid spirocyclic framework imposes a defined spatial arrangement of the three substitution vectors, facilitating structure-based design of probe-dependent allosteric modulators for GPCRs where orthosteric ligands have failed in the clinic.

Building Block for DNA-Encoded Library Synthesis

The three chemically differentiated secondary amine sites (N1, N4, N9) of 1,4,9-triazaspiro[5.5]undecane allow sequential, orthogonal protection/deprotection and functionalization strategies [3]. This enables the construction of highly three-dimensional, sp³-rich chemical libraries for DEL or fragment-based screening campaigns. The commercial availability of the parent compound from major catalogues reduces synthetic burden on in-house medicinal chemistry teams and ensures batch-to-batch reproducibility essential for library production.

Application
Selection Property
Validation Focus
METTL3 probe development
Scaffold regiospecific geometry for methyltransferase active-site engagement
METTL3/METTL14 target engagement and isoform selectivity review
PRDM9 inhibitor lead optimization
Matched active/inactive pair availability from identical scaffold
PRDM9 biochemical and cellular target-engagement endpoint review
GPCR allosteric modulator discovery
Spirodiketopiperazine core for defined substitution-vector geometry
Allosteric binding mode and functional selectivity context review
DNA-encoded library (DEL) synthesis
Three orthogonal amine protection/deprotection sites for sequential elaboration
Library purity, scaffold reproducibility, and batch-to-batch consistency
Quote Request

Request a Quote for 1,4,9-Triazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.